![molecular formula C15H12ClIN2O3 B13897997 Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with chloro, iodo, and pyridinylacetyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of chloro and iodo substituents through halogenation reactions. The final step involves the acylation of the benzoate with 2-pyridin-4-ylacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The pyridinylacetyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo substituents.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-2-[(2-pyridin-4-ylacetyl)amino]benzoate: Lacks the iodo substituent.
Methyl 5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate: Lacks the chloro substituent.
Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate: Pyridinyl group is in a different position.
Uniqueness
The presence of both chloro and iodo substituents, along with the pyridinylacetyl group, makes Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate unique. These substituents confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H12ClIN2O3 |
|---|---|
Peso molecular |
430.62 g/mol |
Nombre IUPAC |
methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C15H12ClIN2O3/c1-22-15(21)10-7-12(17)11(16)8-13(10)19-14(20)6-9-2-4-18-5-3-9/h2-5,7-8H,6H2,1H3,(H,19,20) |
Clave InChI |
KEDOKEOJKJDNMG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC=NC=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


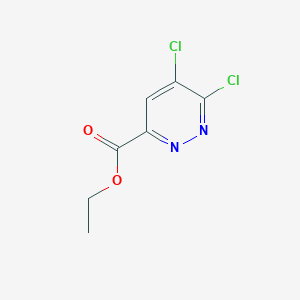
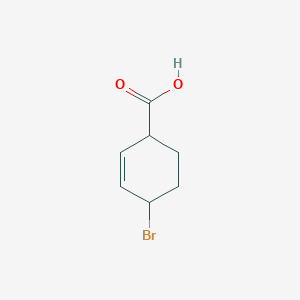
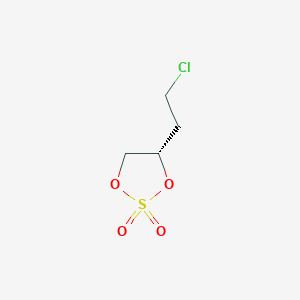

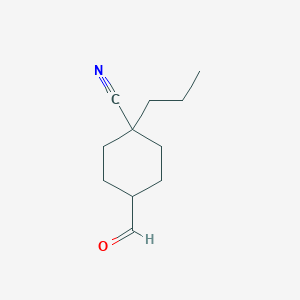
![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)
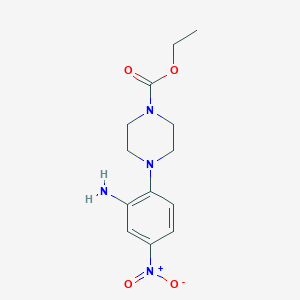

![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)
